molecular formula C12H10N2O3 B8575228 3-[4-(Methyloxy)-3-nitrophenyl]pyridine

3-[4-(Methyloxy)-3-nitrophenyl]pyridine

Cat. No. B8575228
M. Wt: 230.22 g/mol
InChI Key: BRFJEYNZENTOPT-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

Nitrogen was bubbled through dioxane (100 mL) followed by the addition of 4-bromo-1-(methyloxy)-2-nitrobenzene (5.0 g, 21.55 mmol, Transworld). To the solution were added 3-pyridinylboronic acid (3.16 g, 25.90 mmol, Boron Molecular), dichloro(triphenylphosphine)palladium (0.76 g, 1.08 mmol, Strem) and degassed aqueous Na2CO3 (65 mL, 1 M, 65 mmol). The reaction mixture was heated at 80° C. overnight. The reaction mixture was diluted with ethyl acetate (100 ml) and washed with water (100 mL). The organic layer was concentrated under reduced pressure and the crude product was recrystallized from hexanes/ethyl acetate to afford 3-[4-(methyloxy)-3-nitrophenyl]pyridine (1.5 g, 76%). ESIMS (M+H)+=231.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro(triphenylphosphine)palladium
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[N:13]1[CH:18]=[CH:17][CH:16]=[C:15](B(O)O)[CH:14]=1.C([O-])([O-])=O.[Na+].[Na+]>C(OCC)(=O)C>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]2[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=2)=[CH:3][C:4]=1[N+:10]([O-:12])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Step Two
Name
Quantity
3.16 g
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
dichloro(triphenylphosphine)palladium
Quantity
0.76 g
Type
reactant
Smiles
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through dioxane (100 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallized from hexanes/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C=1C=NC=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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